1-(6-Bromoquinolin-2-yl)ethanone CAS number and molecular weight
1-(6-Bromoquinolin-2-yl)ethanone CAS number and molecular weight
An In-depth Technical Guide to 1-(6-Bromoquinolin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(6-bromoquinolin-2-yl)ethanone, a specialized heterocyclic ketone of interest in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not yet been assigned. This document outlines its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data based on analogous structures. Furthermore, it discusses safety considerations and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Quinoline scaffolds are privileged structures in drug discovery, present in numerous natural and synthetic compounds with a wide range of pharmacological activities. The introduction of a bromo-substituent and an acetyl group at specific positions on the quinoline ring, as in 1-(6-bromoquinolin-2-yl)ethanone, can significantly modulate its biological and chemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the acetyl group provides a site for derivatization or can participate in hydrogen bonding interactions with biological targets. This guide aims to provide a foundational understanding of this novel compound.
Physicochemical Properties
As 1-(6-bromoquinolin-2-yl)ethanone is not a commercially available compound, its experimental data is not available. The following table summarizes its calculated and predicted properties.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₁H₈BrNO | Calculated |
| Molecular Weight | 250.09 g/mol | Calculated |
| Appearance | Predicted to be a solid | Analogy to similar compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, DMSO) | Analogy to similar compounds |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
Chemical Structure:
Caption: Chemical structure of 1-(6-bromoquinolin-2-yl)ethanone.
Proposed Synthesis
A plausible and efficient method for the synthesis of 1-(6-bromoquinolin-2-yl)ethanone is the reaction of a 6-bromoquinoline-2-carboxylic acid derivative with an organometallic methylating agent, such as methyllithium. This approach is advantageous as it directly introduces the acetyl group at the desired position.
Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(6-bromoquinolin-2-yl)ethanone.
Detailed Experimental Protocol
Materials:
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6-Bromoquinoline-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Methyllithium (MeLi) solution in diethyl ether
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Synthesis of 6-Bromoquinoline-2-carbonyl chloride:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
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Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
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Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.
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Reaction with Methyllithium:
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In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude 6-bromoquinoline-2-carbonyl chloride in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of methyllithium (2.2 eq) in diethyl ether dropwise to the stirred solution, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-bromoquinolin-2-yl)ethanone.
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Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2-acetylquinoline and other substituted quinolines.[1][2][3]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic protons of the quinoline ring are expected to appear in the range of δ 7.5-8.5 ppm.
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A singlet for the methyl protons of the acetyl group is anticipated around δ 2.8 ppm.
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¹³C NMR (100 MHz, CDCl₃):
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The carbonyl carbon of the acetyl group is expected to resonate around δ 200 ppm.
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A signal for the methyl carbon should appear around δ 25-30 ppm.
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Aromatic carbons of the quinoline ring will be observed in the region of δ 120-150 ppm.
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Infrared (IR) (KBr, cm⁻¹):
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A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1690-1710 cm⁻¹.
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Bands corresponding to C=C and C=N stretching of the quinoline ring are anticipated in the range of 1500-1600 cm⁻¹.
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Mass Spectrometry (EI-MS):
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The molecular ion peak [M]⁺ is expected at m/z 250 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
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A prominent fragment ion corresponding to the loss of the methyl group ([M-15]⁺) at m/z 235 is anticipated.
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Safety and Handling
As a novel chemical compound, 1-(6-bromoquinolin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, such as thionyl chloride and methyllithium, are highly reactive and corrosive and require specific handling procedures.
Potential Applications
1-(6-Bromoquinolin-2-yl)ethanone is a versatile intermediate for the synthesis of more complex molecules with potential applications in:
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Drug Discovery: The quinoline core is a key component of many antimicrobial, anticancer, and anti-inflammatory agents.[4] The bromo- and acetyl- functionalities provide opportunities for creating libraries of novel compounds for biological screening.
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Materials Science: Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could lead to materials with unique photophysical properties.
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Ligand Synthesis: The nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis.
Conclusion
This technical guide provides a detailed overview of the novel compound 1-(6-bromoquinolin-2-yl)ethanone. While experimental data is currently unavailable, this document offers a robust foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential applications of this compound in various scientific fields highlight its significance as a valuable building block for future research and development.
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